Superior Improvement in Residual Urine vs. Alpha-1 Blocker Bunazosin
In a 372-patient multicenter double-blind trial, Paraprost demonstrated a significantly greater improvement in residual urine compared to the alpha-1 blocker bunazosin hydrochloride [1]. Bunazosin showed superiority in flow rate improvement, but Paraprost's effect on residual urine was a differentiating factor [1].
| Evidence Dimension | Improvement rating for residual urine |
|---|---|
| Target Compound Data | Higher improvement rating |
| Comparator Or Baseline | Bunazosin hydrochloride (Ea-0643) |
| Quantified Difference | Not reported as a specific value, but a significant difference in improvement ratings was observed. |
| Conditions | Multicenter, double-blind, controlled trial; 129 patients in bunazosin group, 118 in Paraprost group, 125 in placebo group. |
Why This Matters
For researchers investigating non-alpha-blocker mechanisms to reduce post-void residual volume, Paraprost offers a distinct, clinically-validated advantage over bunazosin.
- [1] Kumamoto Y, et al. [A double-blind trial on the effect of bunazosin hydrochloride for the symptoms of benign prostatic hypertrophy]. Hinyokika Kiyo. 1990 Oct;36(10):1213-32. View Source
